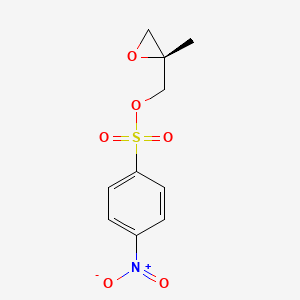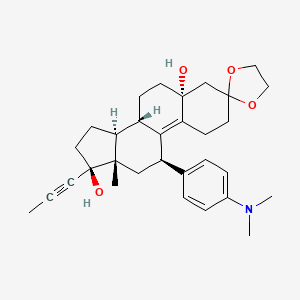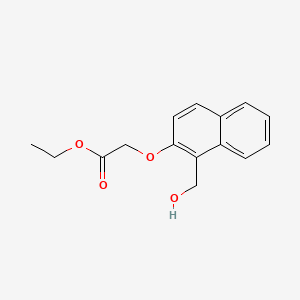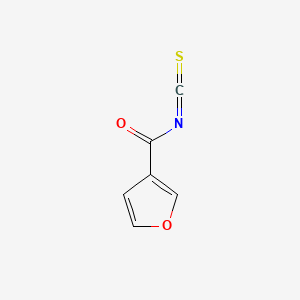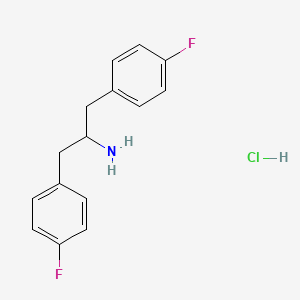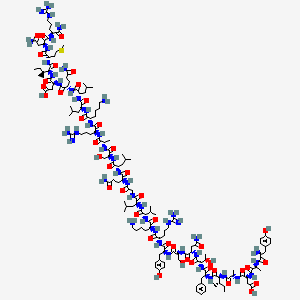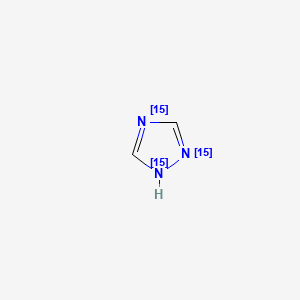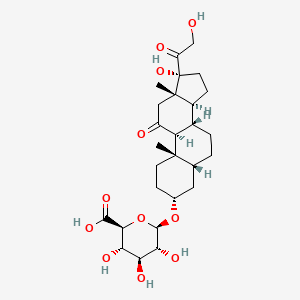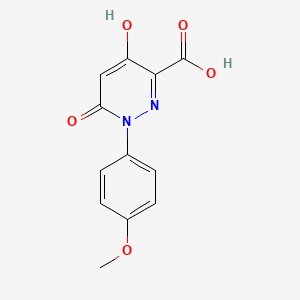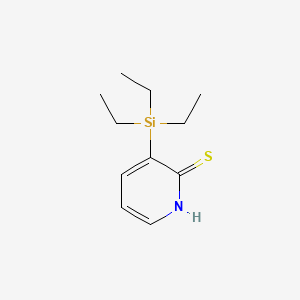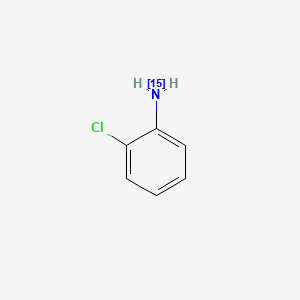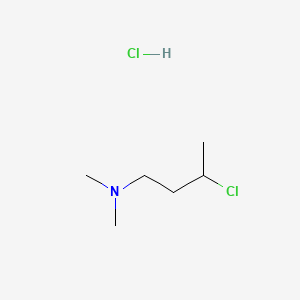
3-Chloro-N,N-dimethyl-butylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N,N-dimethyl-butylamine Hydrochloride is a chemical compound with the molecular formula C6H14ClN.HCl and a molecular weight of 172.096 . It is available in a neat format .
Molecular Structure Analysis
The molecular structure of 3-Chloro-N,N-dimethyl-butylamine Hydrochloride is represented by the formula C6H14ClN.HCl . This indicates that the compound contains six carbon atoms, fourteen hydrogen atoms, one nitrogen atom, and two chlorine atoms.Applications De Recherche Scientifique
Synthesis and Drug Development
Compounds similar to 3-Chloro-N,N-dimethyl-butylamine Hydrochloride are often subjects of synthesis and drug development research. For instance, a one-pot synthesis of bupropion, an antidepressant, demonstrates the utility of related chloroamine compounds in creating medically significant molecules (Perrine et al., 2000).
Bacterial Biofilm Inhibition
Research into the biofilm inhibition properties of chloro- and dimethyl-substituted compounds against pathogens like Staphylococcus aureus and Escherichia coli showcases their potential in developing treatments against bacterial infections and biofilm-related challenges (Abbasi et al., 2020).
Cardiovascular Pharmacology
Studies on the cardiovascular pharmacological effects of dimethyl-butylamine derivatives in rats indicate the relevance of such compounds in exploring new treatments for cardiovascular diseases, highlighting their impact on blood pressure and cardiac function (Chen et al., 2004).
Catalysis and Synthesis Techniques
Research on the synthesis of N-alkyl carbamates demonstrates the role of similar compounds in catalysis, showing how they can be used to create other chemicals with high efficiency and selectivity (Baba et al., 2002).
Molecular Dynamics and Conformational Analysis
Investigations into the conformational dynamics of hydrocarbon chains, including those related to N,N-dimethyl-2-butanamine, provide insights into the molecular behaviors and potential applications in understanding molecular interactions and stability (Minitti & Weber, 2007).
Propriétés
IUPAC Name |
3-chloro-N,N-dimethylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-6(7)4-5-8(2)3;/h6H,4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYWBRLZPLAOCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N,N-dimethyl-butylamine Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-Dioxatricyclo[3.2.1.02,4]octan-6-ol, [1R-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/no-structure.png)
